molecular formula C15H13N3OS B11285442 N-(4-ethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide

N-(4-ethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide

Cat. No.: B11285442
M. Wt: 283.4 g/mol
InChI Key: UDEWTHKJFIVIDH-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide is an organic compound that belongs to the class of benzothiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide typically involves the reaction of 4-ethylphenylamine with 1,2,3-benzothiadiazole-6-carboxylic acid. The reaction is carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiadiazole ring or the ethylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-1,2,3-benzothiadiazole-6-carboxamide
  • N-(4-chlorophenyl)-1,2,3-benzothiadiazole-6-carboxamide
  • N-(4-fluorophenyl)-1,2,3-benzothiadiazole-6-carboxamide

Uniqueness

N-(4-ethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other similar compounds .

Properties

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide

InChI

InChI=1S/C15H13N3OS/c1-2-10-3-6-12(7-4-10)16-15(19)11-5-8-13-14(9-11)20-18-17-13/h3-9H,2H2,1H3,(H,16,19)

InChI Key

UDEWTHKJFIVIDH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=NS3

Origin of Product

United States

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